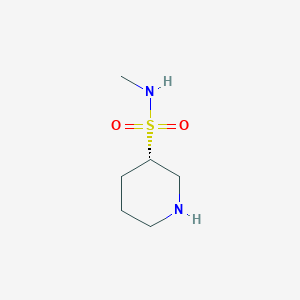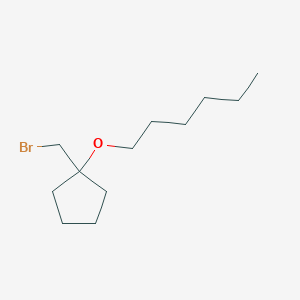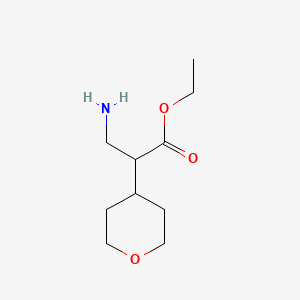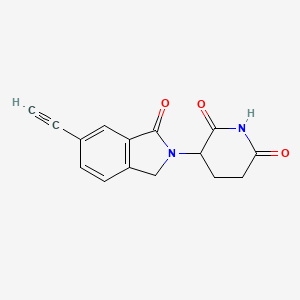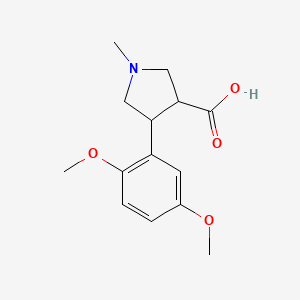
1-(5-Bromo-3-chlorothiophen-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-3-chlorothiophen-2-yl)methanamine hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a thiophene ring substituted with bromine and chlorine atoms, and an amine group attached to the methanamine moiety. This compound is often used in research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-3-chlorothiophen-2-yl)methanamine hydrochloride typically involves the halogenation of thiophene derivatives followed by amination. One common method includes the bromination and chlorination of thiophene to obtain 5-bromo-3-chlorothiophene. This intermediate is then subjected to a nucleophilic substitution reaction with methanamine under controlled conditions to yield the desired product. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-3-chlorothiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Thiols and thioethers are typical reduction products.
Scientific Research Applications
1-(5-Bromo-3-chlorothiophen-2-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-chlorothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The presence of halogen atoms and the amine group allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
- 1-(2-Chlorothiophen-3-yl)methanamine hydrochloride
- (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride
- (5-Chlorothiophen-2-yl)methanamine hydrochloride
Comparison: 1-(5-Bromo-3-chlorothiophen-2-yl)methanamine hydrochloride is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these substituents can influence the compound’s electronic properties, making it more versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C5H6BrCl2NS |
|---|---|
Molecular Weight |
262.98 g/mol |
IUPAC Name |
(5-bromo-3-chlorothiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H5BrClNS.ClH/c6-5-1-3(7)4(2-8)9-5;/h1H,2,8H2;1H |
InChI Key |
AOCZYUQFKFLXGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Cl)CN)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


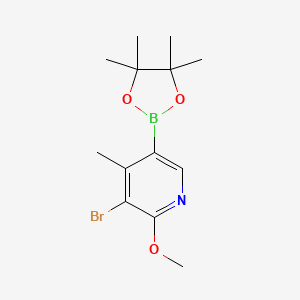
![3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13488088.png)
![N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B13488095.png)
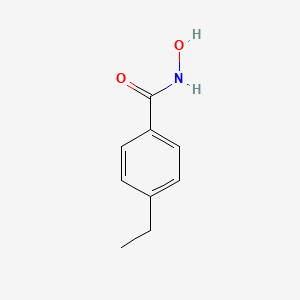
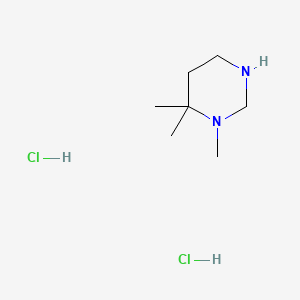
![tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride](/img/structure/B13488113.png)

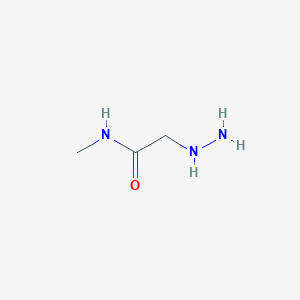
![(3AS,7aR)-1-isopropyloctahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13488145.png)
